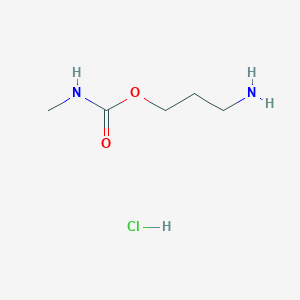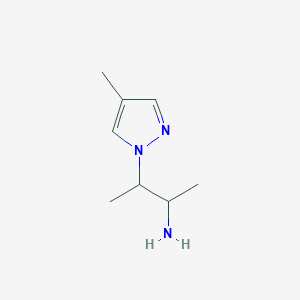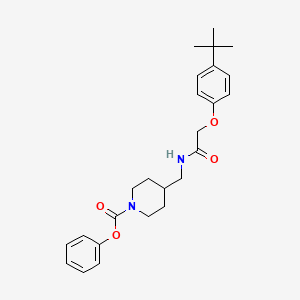
Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate, also known as compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and neuronal cell death. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and neurodegeneration. Additionally, this compound 1 has been shown to activate the Nrf2/Keap1 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, neuroprotection, and anti-inflammatory effects. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 is its potential therapeutic applications in cancer and neurological disorders. However, there are also limitations to its use in lab experiments, including the complexity of the synthesis process and the need for careful optimization of reaction conditions to obtain a high yield of the desired product. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound 1.
Direcciones Futuras
There are several potential future directions for research on Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1. One area of focus could be on optimizing the synthesis process to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound 1. Another area of focus could be on developing novel derivatives of this compound 1 with improved therapeutic properties. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of this compound 1 in humans.
Métodos De Síntesis
Compound 1 is synthesized through a multistep process involving the reaction of piperidine with tert-butyl 4-bromobenzoate to form intermediate 1. The intermediate is then reacted with 4-(tert-butyl)phenoxyacetic acid and N,N-dimethylformamide to form the final product, Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1. The synthesis process is complex and requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis. In neurological research, this compound 1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
phenyl 4-[[[2-(4-tert-butylphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)20-9-11-21(12-10-20)30-18-23(28)26-17-19-13-15-27(16-14-19)24(29)31-22-7-5-4-6-8-22/h4-12,19H,13-18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGRZRPJFHSKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2899902.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbaldehyde](/img/structure/B2899903.png)
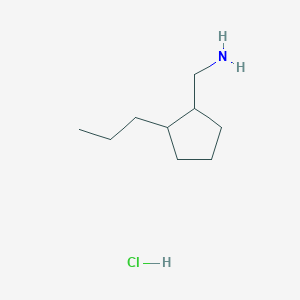
![2-(3-chloro-4-methoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2899906.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2899910.png)

![N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide](/img/structure/B2899914.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2899915.png)
![6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2899916.png)
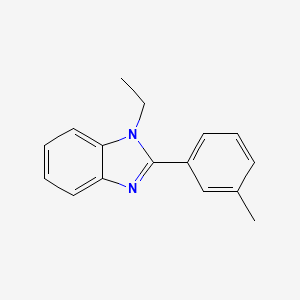
![4-[(Piperidin-4-yl)methoxy]quinoline](/img/structure/B2899918.png)
